![molecular formula C15H16N2O3 B1471746 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione CAS No. 1484355-05-6](/img/structure/B1471746.png)
2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione
Vue d'ensemble
Description
“2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound belongs to the class of organic compounds known as phthalimides .
Synthesis Analysis
The synthesis of this compound involves various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods .Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The molecular weight of this compound is 258.2295 .Chemical Reactions Analysis
This compound has diverse chemical reactivity and promising applications . It has been used in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Polysubstituted Isoindole-1,3-diones Synthesis: New derivatives of isoindole-1,3-diones were synthesized via reactions involving epoxidation, cis-hydroxylation, acetylation, and microwave irradiation, showcasing diverse chemical modifications and structural versatility of these compounds (Tan et al., 2014).
- Xanthine Oxidase Inhibitory Properties: Isoindoline-1,3-dione derivatives were studied for their xanthine oxidase inhibitory activities, revealing that specific substitutions can significantly enhance inhibitory effects, indicating potential for therapeutic applications (Gunduğdu et al., 2020).
- Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives: A method for synthesizing hexahydro-isoindole-1,3-dione derivatives starting from 3-sulfolene was developed, leading to amino, triazole, and hydroxyl analogues, showcasing the compound's adaptability for various chemical modifications (Tan et al., 2016).
Biological Applications
- Anticonvulsant Activities: Novel 5-(isoindole-1,3-dione)-pyrimidinones synthesized via cycloaddition reactions demonstrated significant anticonvulsant activities in vivo, suggesting a promising avenue for the development of antiepileptic drugs (Sharma et al., 2016).
- Protoporphyrinogen Oxidase Inhibition and Herbicidal Activity: N-(Benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones showed promising protoporphyrinogen oxidase inhibition activities, indicating potential as herbicidal agents (Wu et al., 2014).
Structural and Mechanistic Insights
- Characterization of Structural Features: The structure and optoelectronic properties of novel acridin-isoindoline-1,3-dione derivatives were explored, revealing high thermal stability and potential for applications in fluorescence-based technologies (Mane et al., 2019).
- Antimicrobial and Antiproliferative Activities: Some isoindole-1,3-dione derivatives were synthesized and screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents. Additionally, certain derivatives exhibited antiproliferative and apoptosis-inducing activities in cancer cell lines, underscoring their potential in cancer therapy (Jain et al., 2006); (Moghaddam et al., 2017).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . Additionally, the need for sustainable and environmentally friendly synthetic approaches in this field has been underscored .
Propriétés
IUPAC Name |
2-[2-(4-oxopiperidin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWZOCLKVZLYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




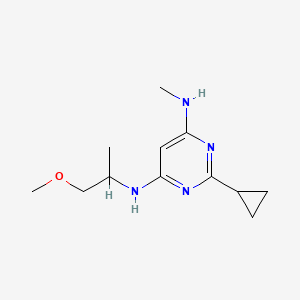
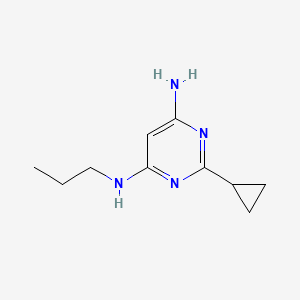
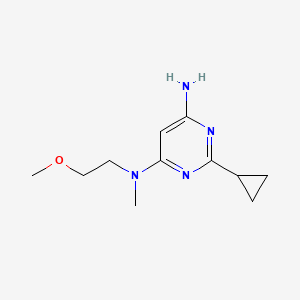


![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
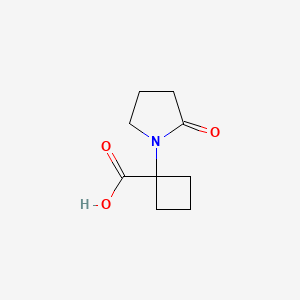

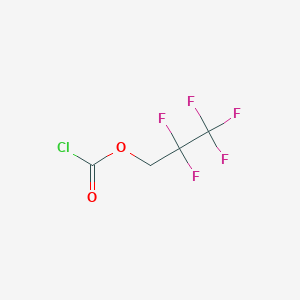

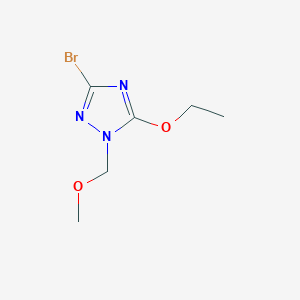
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)